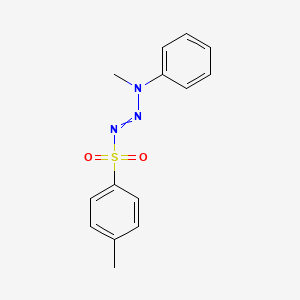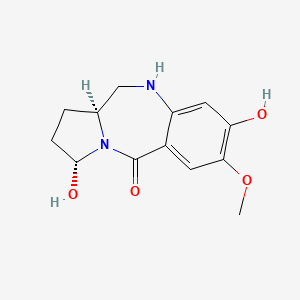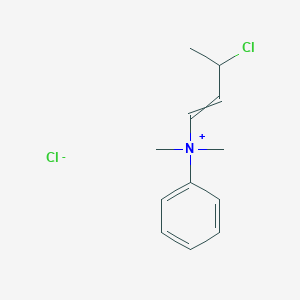
N-(3-Chlorobut-1-en-1-yl)-N,N-dimethylanilinium chloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-(3-Chlorobut-1-en-1-yl)-N,N-dimethylanilinium chloride is a chemical compound with a unique structure that includes a chlorinated butene moiety attached to a dimethylanilinium group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of N-(3-Chlorobut-1-en-1-yl)-N,N-dimethylanilinium chloride typically involves the reaction of 3-chlorobut-1-ene with N,N-dimethylaniline in the presence of a suitable catalyst. The reaction conditions often include a controlled temperature and pressure to ensure the desired product is obtained with high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using continuous flow reactors to maintain consistent reaction conditions. The use of automated systems ensures precise control over the reaction parameters, leading to efficient production of this compound.
Análisis De Reacciones Químicas
Types of Reactions
N-(3-Chlorobut-1-en-1-yl)-N,N-dimethylanilinium chloride can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form different products depending on the oxidizing agent used.
Reduction: Reduction reactions can lead to the formation of less chlorinated or dechlorinated products.
Substitution: The chlorine atom in the compound can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Nucleophiles like sodium methoxide or potassium cyanide can be employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield epoxides or alcohols, while substitution reactions can produce a variety of substituted anilinium compounds.
Aplicaciones Científicas De Investigación
N-(3-Chlorobut-1-en-1-yl)-N,N-dimethylanilinium chloride has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis for the preparation of various derivatives.
Biology: The compound can be used in studies involving cell signaling and receptor binding due to its structural similarity to certain biological molecules.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is utilized in the production of specialty chemicals and materials with specific properties.
Mecanismo De Acción
The mechanism of action of N-(3-Chlorobut-1-en-1-yl)-N,N-dimethylanilinium chloride involves its interaction with molecular targets such as enzymes or receptors. The compound can bind to these targets, modulating their activity and leading to various biological effects. The specific pathways involved depend on the context of its use, whether in chemical reactions or biological systems.
Comparación Con Compuestos Similares
Similar Compounds
3-Chloro-1-butene: A simpler compound with a similar chlorinated butene structure.
N,N-Dimethylaniline: Shares the dimethylanilinium group but lacks the chlorinated butene moiety.
(3-Chloro-1-butyn-1-yl)benzene: Another compound with a chlorinated butene structure but with a benzene ring instead of an anilinium group.
Uniqueness
N-(3-Chlorobut-1-en-1-yl)-N,N-dimethylanilinium chloride is unique due to its combination of a chlorinated butene moiety and a dimethylanilinium group. This unique structure imparts specific chemical and biological properties that are not found in the similar compounds listed above.
Propiedades
Número CAS |
65199-36-2 |
|---|---|
Fórmula molecular |
C12H17Cl2N |
Peso molecular |
246.17 g/mol |
Nombre IUPAC |
3-chlorobut-1-enyl-dimethyl-phenylazanium;chloride |
InChI |
InChI=1S/C12H17ClN.ClH/c1-11(13)9-10-14(2,3)12-7-5-4-6-8-12;/h4-11H,1-3H3;1H/q+1;/p-1 |
Clave InChI |
ZGMTWMAJWYQQJP-UHFFFAOYSA-M |
SMILES canónico |
CC(C=C[N+](C)(C)C1=CC=CC=C1)Cl.[Cl-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



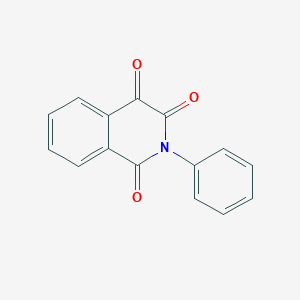
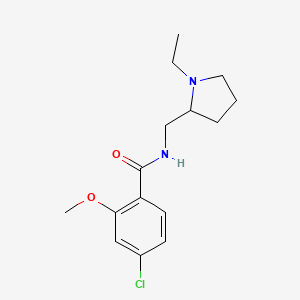

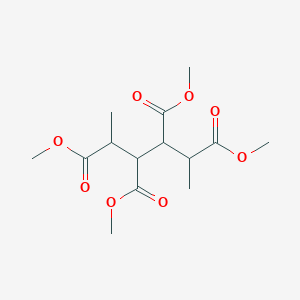

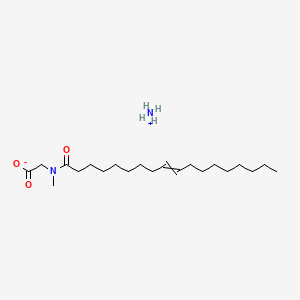
![2-[2-(4-Aminophenyl)ethyl]phenol](/img/structure/B14475050.png)
![N-(2-{[Tris(dimethylamino)-lambda~5~-phosphanylidene]amino}ethyl)acetamide](/img/structure/B14475058.png)
